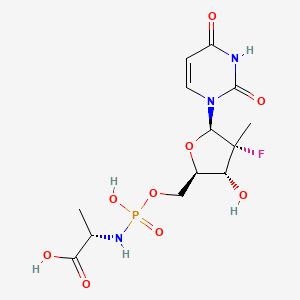
GS-566500
Übersicht
Beschreibung
“L-Alanine, N-((2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylyl)-” is a complex organic compound. It is involved in various chemical reactions and has been studied in the context of several scientific researches .
Synthesis Analysis
The synthesis of this compound seems to involve complex chemical reactions. For instance, L-Alanine has been used in the eruption combustion synthesis process to fabricate heterostructures for the application of non-enzymatic glucose and pH sensors .Molecular Structure Analysis
The molecular structure of this compound is complex and likely involves multiple functional groups. Single-crystal x-ray diffraction has been used to evaluate the crystal structure of similar compounds . The functional groups were identified by FT-IR spectroscopy .Chemical Reactions Analysis
This compound is likely involved in various chemical reactions. For example, L-Alanine has been used in the eruption combustion synthesis process to fabricate heterostructures . Additionally, amino acids like L-Alanine are known to participate in various chemical reactions, including those involving antimicrobial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. For similar compounds, properties such as bandgap energy, emission spectrum, mechanical properties, thermal properties, and electrical properties have been studied .Wissenschaftliche Forschungsanwendungen
Antivirales Medikament gegen Dengue-Virus (DENV1)
GS-566500 wurde auf seine potenzielle Verwendung als antivirales Medikament gegen Dengue-Virus (DENV1) untersucht. In einer Studie wurde festgestellt, dass this compound (auch bekannt als Sofosbuvir oder SOF) die Genomreplikation von DENV1 in menschlichen heptischen Huh7-Zellen unterdrückt {svg_1}. Die Studie legt nahe, dass this compound zur Behandlung von DENV1-Infektionen eingesetzt werden kann {svg_2}.
Behandlung von Hepatitis-C-Virus (HCV)
This compound ist auch bekannt als Sofosbuvir (SOF), ein wirksames Medikament für HCV-bedingte Krankheiten. Sein triphosphoryliertes Metabolit hemmt die virale RNA-Synthese durch die RNA-abhängige RNA-Polymerase (RdRp) von HCV {svg_3}. Eine klinische Studie bewertete die Sicherheit und Wirksamkeit von Sofosbuvir plus Ribavirin über 24 Wochen bei Teilnehmern mit Hepatitis-C-Virus (HCV)-Infektion des Genotyps 1, 3 oder 4, die an chronischer Niereninsuffizienz leiden {svg_4}.
Analyse des Stoffwechselwegs
This compound wird in menschlichen Hepatozyten durch Histidintriade-Nukleotid-Bindung in FMeU-Monophosphat (GS-606965) umgewandelt {svg_5}. Diese Analyse des Stoffwechselwegs ist entscheidend, um den Wirkmechanismus und die potenziellen Nebenwirkungen des Arzneimittels zu verstehen.
Pharmakokinetik bei Niereninsuffizienz
Eine klinische Studie bewertete die Pharmakokinetik (PK) von Sofosbuvir und seinen Metaboliten im Steady State bei Teilnehmern mit Hepatitis-C-Virus (HCV)-Infektion des Genotyps 1, 3 oder 4, die an chronischer Niereninsuffizienz leiden {svg_6}. Dies ist wichtig, um die geeignete Dosierung und die potenziellen Risiken bei Patienten mit eingeschränkter Nierenfunktion zu bestimmen.
Kombinationstherapie für HCV
This compound (Sofosbuvir) wurde in Kombination mit anderen Medikamenten zur Behandlung von HCV untersucht. So wurde beispielsweise in einer klinischen Studie die Sicherheit und Wirksamkeit von Sofosbuvir plus Ribavirin oder Ledipasvir/Sofosbuvir bei Erwachsenen mit HCV-Infektion und Niereninsuffizienz untersucht {svg_7}.
Potenzielle Verwendung in der chinesischen Bevölkerung
Eine Studie ergab, dass die Pharmakokinetik von Sofosbuvir, this compound, GS-331007 und Ledipasvir oder Velpatasvir den historischen Werten bei Nicht-Chinesen ähnelte {svg_8}. Dies deutet darauf hin, dass this compound in verschiedenen ethnischen Populationen gleichermaßen wirksam sein könnte.
Zukünftige Richtungen
The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, L-Alanine has been used in the fabrication of heterostructures for sensor applications, suggesting potential future directions in sensor technology .
Wirkmechanismus
Target of Action
It is known to be a metabolite of sofosbuvir , which is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase
Mode of Action
The exact mode of action of GS-566500 is not clearly defined in the search results. As a metabolite of Sofosbuvir, it might share similar mechanisms of action. Sofosbuvir undergoes intracellular activation to form an active triphosphate . This active form then inhibits the HCV NS5B polymerase, an enzyme essential for the replication of the HCV .
Biochemical Pathways
Sofosbuvir’s active form inhibits the HCV NS5B polymerase, thereby disrupting the viral replication process .
Pharmacokinetics
This compound and its parent compound, Sofosbuvir, exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients had modestly lower GS-331007 area under the plasma concentration–time curve (AUC) and higher Sofosbuvir AUC .
Result of Action
Sofosbuvir has been shown to be effective in treating HCV infection, likely due to its inhibition of the HCV NS5B polymerase .
Biochemische Analyse
Biochemical Properties
GS-566500 plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic pathway of Sofosbuvir . It interacts with enzymes such as carboxylesterase and histidine triad nucleotide-binding protein 1 during its metabolic transformation .
Cellular Effects
This compound has notable effects on various types of cells, particularly those infected with HCV. It is part of the Sofosbuvir regimen that influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into active and inactive metabolites. This compound is rapidly cleared from the plasma and is further metabolized to either the inactive nucleoside metabolite GS-331007 or an inactive uridine monophosphate, GS-606965 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal changes in its effects. It is rapidly cleared from the plasma with a half-life value of approximately 3 hours . The pharmacokinetic profile observed in studies was consistent over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of Sofosbuvir. It is metabolized to GS-331007 or GS-606965 . The metabolic pathways involving cytochrome P450 (CYP) isozymes, flavin-containing mono-oxygenase (FMO) enzymes, or uridine 5′-diphospho-glucuronosyltransferases (UGTs) are not likely to contribute to the disposition of this compound .
Eigenschaften
IUPAC Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKQCZOTUPGRY-UARFSYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233335-78-8 | |
| Record name | GS-566500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-566500 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



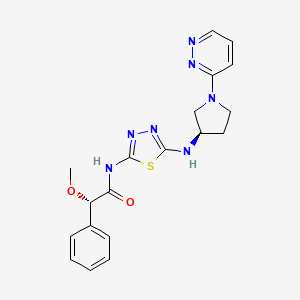



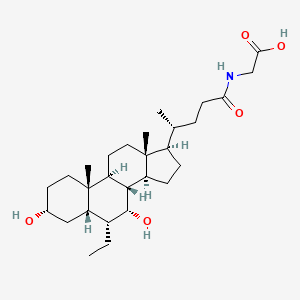
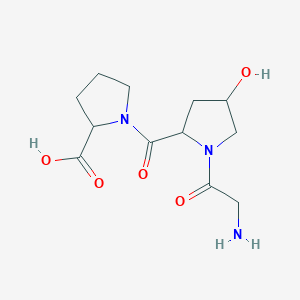

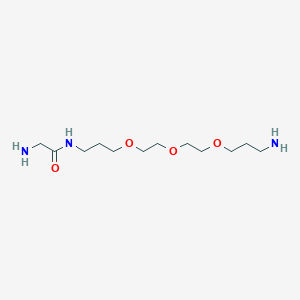
![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)
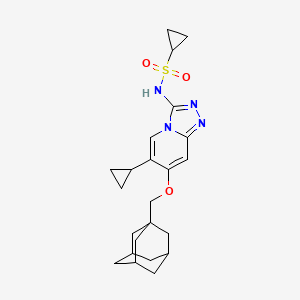
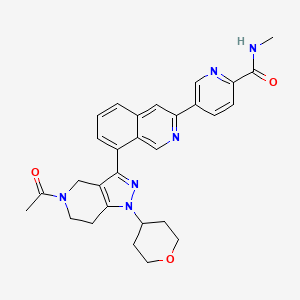
![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)
